

# Belinostat Clinical Trial Meta-Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Belinostat |           |
| Cat. No.:            | B1684142   | Get Quote |

**Belinostat**, a potent pan-histone deacetylase (HDAC) inhibitor, has been evaluated in numerous clinical trials for the treatment of various hematological malignancies and solid tumors. This guide provides a meta-analysis of key clinical trial data, comparing the efficacy and safety of **Belinostat** as a monotherapy and in combination with other agents. Detailed experimental protocols and visualizations of its mechanism of action are included to offer a comprehensive resource for researchers, scientists, and drug development professionals.

## Mechanism of Action: Re-awakening Tumor Suppressor Genes

Belinostat exerts its anti-cancer effects by inhibiting histone deacetylases (HDACs), enzymes that are crucial for the regulation of gene expression. In cancer cells, HDACs are often overexpressed, leading to the deacetylation of histones. This results in a condensed chromatin structure, effectively silencing tumor suppressor genes and promoting uncontrolled cell growth.

[1][2] Belinostat's inhibition of HDACs leads to the accumulation of acetylated histones, a more relaxed chromatin state, and the re-expression of these silenced genes.[1][2] This, in turn, can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[1]

Below is a diagram illustrating the signaling pathway of **Belinostat**.





Click to download full resolution via product page

Belinostat's mechanism of action as an HDAC inhibitor.

## **Efficacy of Belinostat in Clinical Trials**

The clinical efficacy of **Belinostat** has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents across various cancer types. The following tables summarize the key efficacy data from notable clinical trials.

## **Belinostat Monotherapy**



| Indica<br>tion                                              | Trial<br>Name<br>/ ID                | Phas<br>e | N   | Overa<br>II<br>Resp<br>onse<br>Rate<br>(ORR) | Comp<br>lete<br>Resp<br>onse<br>(CR) | Partia<br>I<br>Resp<br>onse<br>(PR) | Media<br>n<br>Durati<br>on of<br>Resp<br>onse<br>(DoR) | Media n Progr essio n- Free Survi val (PFS) | Media<br>n<br>Overa<br>II<br>Survi<br>val<br>(OS) |
|-------------------------------------------------------------|--------------------------------------|-----------|-----|----------------------------------------------|--------------------------------------|-------------------------------------|--------------------------------------------------------|---------------------------------------------|---------------------------------------------------|
| Relaps ed/Ref ractory Periph eral T- Cell Lymph oma (PTCL ) | BELIE<br>F<br>(CLN-<br>19)[3]<br>[4] | II        | 120 | 25.8%                                        | 10.8%                                | 15%                                 | 13.6<br>month<br>s                                     | 1.6<br>month<br>s                           | 7.9<br>month<br>s                                 |
| Relaps<br>ed/Ref<br>ractory<br>PTCL                         | NCT0<br>02746<br>51[2]               | II        | 24  | 25%                                          | -                                    | -                                   | -                                                      | -                                           | -                                                 |
| Relaps ed/Ref ractory Cutan eous T-Cell Lymph oma (CTCL )   | NCT0<br>02746<br>51[2]               | II        | 29  | 14%                                          | -                                    | -                                   | -                                                      | -                                           | -                                                 |
| Advan<br>ced                                                | NCT0<br>11009                        | II        | 41  | 8% (in thymo                                 | 0%                                   | 8%                                  | -                                                      | 5.8<br>month                                | 19.1<br>month                                     |



| Thymi   | 44[5] | ma) | S | S |
|---------|-------|-----|---|---|
| С       |       |     |   |   |
| Epithel |       |     |   |   |
| ial     |       |     |   |   |
| Tumor   |       |     |   |   |
| S       |       |     |   |   |
|         |       |     |   |   |

**Belinostat Combination Therapy** 

| Indicati<br>on                 | Combin<br>ation                                     | Trial ID        | Phase | N  | Overall<br>Respon<br>se Rate<br>(ORR)                  | Complet<br>e<br>Respon<br>se (CR) | Partial<br>Respon<br>se (PR) |
|--------------------------------|-----------------------------------------------------|-----------------|-------|----|--------------------------------------------------------|-----------------------------------|------------------------------|
| Soft<br>Tissue<br>Sarcoma      | +<br>Doxorubi<br>cin                                | NCT0087<br>8800 | 1/11  | 16 | 13%                                                    | 6.25%                             | 6.25%                        |
| Thymic<br>Epithelial<br>Tumors | + Cisplatin, Doxorubi cin, Cyclopho sphamid e (PAC) | NCT0110<br>1555 | 1/11  | 26 | 64%<br>(Thymom<br>a), 21%<br>(Thymic<br>Carcinom<br>a) | -                                 | -                            |

## **Safety and Tolerability**

**Belinostat** has demonstrated a manageable safety profile in clinical trials. The most commonly reported adverse events are generally mild to moderate in severity. A summary of common adverse events is presented below.



| Adverse Event    | BELIEF<br>(Monotherapy)[3] | NCT00274651<br>(Monotherapy)[2] | Systematic Review (N=512)[6] |  |
|------------------|----------------------------|---------------------------------|------------------------------|--|
| Any Grade        |                            |                                 |                              |  |
| Nausea           | 41.9%                      | 43%                             | 42.8%                        |  |
| Fatigue          | 37.2%                      | -                               | 35%                          |  |
| Pyrexia (Fever)  | 34.9%                      | -                               | 14.5%                        |  |
| Vomiting         | -                          | 21%                             | 28.5%                        |  |
| Anemia           | -                          | -                               | -                            |  |
| Diarrhea         | -                          | -                               | 17.6%                        |  |
| Grade 3/4        |                            |                                 |                              |  |
| Anemia           | 10.8%                      | -                               | 1.2%                         |  |
| Thrombocytopenia | 7%                         | Grade 4: 1 patient              | 2.3%                         |  |
| Dyspnea          | 6.2%                       | -                               | -                            |  |
| Neutropenia      | 6.2%                       | -                               | 1.4%                         |  |
| Fatigue          | 5.4%                       | -                               | 4.3%                         |  |
| Pneumonia        | 5.4%                       | Grade 3: 1 patient              | -                            |  |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for the key clinical trials cited in this guide.

## **BELIEF (CLN-19) Trial (NCT00825669)**

- Objective: To evaluate the efficacy and safety of **Belinostat** monotherapy in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[3]
- Study Design: A Phase II, single-arm, open-label, international study.[4]
- Patient Population:

## Validation & Comparative





- Inclusion Criteria: Adults (≥18 years) with histologically confirmed PTCL who had relapsed after or were refractory to at least one prior systemic therapy. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. Absolute neutrophil count (ANC) ≥1,000/µL and platelet count ≥50,000/µL.[4]
- Exclusion Criteria: Prior treatment with an HDAC inhibitor.[7] Patients with moderate to severe hepatic impairment (total bilirubin >1.5 x ULN) or severe renal impairment (CrCl ≤ 39 mL/min) were also excluded from trials.[7][8]
- Treatment Protocol: **Belinostat** 1,000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[3][5] Treatment continued until disease progression or unacceptable toxicity.[5]
- Efficacy Evaluation: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee based on the International Working Group (IWG) criteria.
   [3][5] Secondary endpoints included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[3]





Click to download full resolution via product page

Experimental workflow for the BELIEF (CLN-19) clinical trial.

# Combination Therapy Trial in Soft Tissue Sarcomas (NCT00878800)

- Objective: To determine the maximum tolerated dose (MTD) and efficacy of **Belinostat** in combination with Doxorubicin in patients with solid tumors (Phase I) and specifically in soft tissue sarcomas (Phase II).
- Study Design: A Phase I/II, open-label, dose-escalation study.
- Patient Population:



- Inclusion Criteria: Patients with histologically confirmed advanced or metastatic soft tissue sarcoma who had received at least one prior chemotherapy regimen.
- Treatment Protocol:
  - Phase I (Dose Escalation): Belinostat administered as a 30-minute IV infusion on days 1 On day 5, Doxorubicin was administered after the Belinostat infusion. The dose escalation cohorts were:
    - Cohort 1: **Belinostat** 600 mg/m² + Doxorubicin 50 mg/m²
    - Cohort 2: **Belinostat** 600 mg/m² + Doxorubicin 75 mg/m²
    - Cohort 3: **Belinostat** 800 mg/m² + Doxorubicin 75 mg/m²
    - Cohort 4: **Belinostat** 1000 mg/m² + Doxorubicin 75 mg/m²
  - Phase II: Patients were treated at the MTD determined in Phase I.
- Efficacy Evaluation: The primary endpoint for Phase II was the overall response rate.

# Combination Therapy Trial in Thymic Epithelial Tumors (NCT01101555)

- Objective: To determine the safety, MTD, and efficacy of Belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide (PAC) in patients with advanced, unresectable thymic epithelial tumors.[9]
- Study Design: A Phase I/II, open-label study.[9]
- Patient Population:
  - Inclusion Criteria: Patients with advanced, unresectable thymic epithelial tumors.
- Treatment Protocol: **Belinostat** was administered as a continuous intravenous infusion over 48 hours with chemotherapy in 3-week cycles. The MTD of **Belinostat** was found to be 1,000 mg/m², which was used in the Phase II part of the study.[9] Chemotherapy consisted of



cisplatin (50 mg/m² on day 2), doxorubicin (25 mg/m² on days 2 and 3), and cyclophosphamide (500 mg/m² on day 3).[9]

Efficacy Evaluation: The primary endpoint was the objective response rate.

### Conclusion

This meta-analysis of clinical trial data indicates that **Belinostat**, as a single agent, demonstrates meaningful clinical activity in patients with relapsed or refractory T-cell lymphomas, leading to its FDA approval for this indication.[3] Its efficacy in solid tumors as a monotherapy appears to be more modest.[5][10] However, emerging data from combination therapy trials suggest that **Belinostat** may enhance the efficacy of standard chemotherapeutic agents in various cancers, including soft tissue sarcomas and thymic epithelial tumors. The safety profile of **Belinostat** is generally manageable, with the most common adverse events being nausea, fatigue, and pyrexia.[1][3] Further investigation into optimal combination strategies and the identification of predictive biomarkers will be crucial in expanding the therapeutic potential of **Belinostat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beleodaq® (belinostat) for injection for Healthcare Professionals (HCPs) [beleodaq.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hematologic toxicity is rare in relapsed patients treated with belinostat: a systematic review of belinostat toxicity and safety in peripheral T-cell lymphomas - PMC



[pmc.ncbi.nlm.nih.gov]

- 7. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Monitoring the effect of belinostat in solid tumors by H4 acetylation PMC [pmc.ncbi.nlm.nih.gov]
- 10. Belinostat: clinical applications in solid tumors and lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Belinostat Clinical Trial Meta-Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684142#meta-analysis-of-belinostat-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com